molecular formula C24H26N6OS B13358545 N-(1-cyanocyclohexyl)-2-{[4-(2-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide

N-(1-cyanocyclohexyl)-2-{[4-(2-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide

Cat. No.: B13358545
M. Wt: 446.6 g/mol
InChI Key: PSCINZQQTFHVKJ-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclohexyl)-2-((5-(pyridin-4-yl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanamide is a complex organic compound that features a triazole ring, a pyridine ring, and a cyanocyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclohexyl)-2-((5-(pyridin-4-yl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

  • Formation of the triazole ring through a cyclization reaction.
  • Introduction of the pyridine ring via a coupling reaction.
  • Attachment of the cyanocyclohexyl group through a nucleophilic substitution reaction.
  • Final assembly of the compound through amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclohexyl)-2-((5-(pyridin-4-yl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: As a probe to study biological pathways or as a potential therapeutic agent.

    Medicine: Potential use as a drug candidate for treating diseases by targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclohexyl)-2-((5-(pyridin-4-yl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanamide would depend on its specific biological target. Generally, such compounds might inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains. The molecular pathways involved would vary based on the target and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other triazole derivatives, pyridine-containing molecules, or cyanocyclohexyl-substituted compounds. Examples include:

  • 1,2,4-Triazole derivatives with different substituents.
  • Pyridine-based inhibitors or modulators.
  • Cyanocyclohexyl-containing drugs or research chemicals.

Uniqueness

The uniqueness of N-(1-Cyanocyclohexyl)-2-((5-(pyridin-4-yl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanamide lies in its specific combination of functional groups and its potential to interact with multiple biological targets, offering a versatile platform for drug development and research.

Properties

Molecular Formula

C24H26N6OS

Molecular Weight

446.6 g/mol

IUPAC Name

N-(1-cyanocyclohexyl)-2-[[4-(2-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide

InChI

InChI=1S/C24H26N6OS/c1-17-8-4-5-9-20(17)30-21(19-10-14-26-15-11-19)28-29-23(30)32-18(2)22(31)27-24(16-25)12-6-3-7-13-24/h4-5,8-11,14-15,18H,3,6-7,12-13H2,1-2H3,(H,27,31)

InChI Key

PSCINZQQTFHVKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=C2SC(C)C(=O)NC3(CCCCC3)C#N)C4=CC=NC=C4

Origin of Product

United States

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